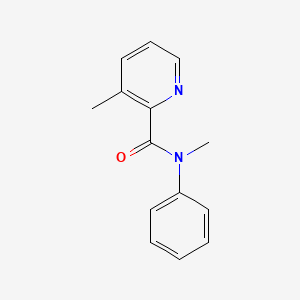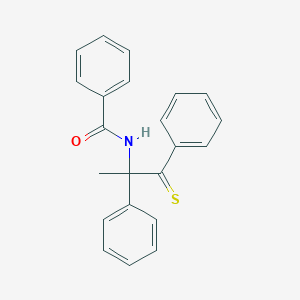![molecular formula C21H17NO2 B14395161 2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine CAS No. 89899-40-1](/img/structure/B14395161.png)
2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine involves several steps. One common synthetic route includes the reaction of 2-methyl-6-bromopyridine with 3-(4-phenoxyphenoxy)prop-1-yne in the presence of a palladium catalyst. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .
Industrial production methods for pyriproxyfen are similar but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to an alkane.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine involves mimicking juvenile hormone, a hormone essential for insect development. By disrupting the normal hormonal balance, pyriproxyfen prevents the maturation of larvae into adult insects, effectively halting their life cycle . This compound targets specific molecular pathways involved in insect growth and development, making it highly effective as an insect growth regulator .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine can be compared with other insect growth regulators such as methoprene and hydroprene. While all these compounds function by disrupting insect development, pyriproxyfen is unique in its specific action on juvenile hormone pathways and its effectiveness against a broader range of insect species .
Similar Compounds
- Methoprene
- Hydroprene
- Fenoxycarb
These compounds share similar modes of action but differ in their chemical structures and specific applications .
Eigenschaften
CAS-Nummer |
89899-40-1 |
|---|---|
Molekularformel |
C21H17NO2 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2-methyl-6-[3-(4-phenoxyphenoxy)prop-1-ynyl]pyridine |
InChI |
InChI=1S/C21H17NO2/c1-17-7-5-8-18(22-17)9-6-16-23-19-12-14-21(15-13-19)24-20-10-3-2-4-11-20/h2-5,7-8,10-15H,16H2,1H3 |
InChI-Schlüssel |
QJPXFIPGGVXYCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C#CCOC2=CC=C(C=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(1,3-Dioxolan-2-yl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14395094.png)
![2-Bromo-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14395101.png)
![Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate](/img/structure/B14395105.png)
![11-Bromo-5H-furo[3,2-B]xanthen-5-one](/img/structure/B14395111.png)

![Ethyl 3,5-dimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14395113.png)





![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)
